PA-9

PAC1 antagonist cAMP inhibition IC50

Sourcing the first-in-class, non-peptide PAC1 antagonist for neuroscience and pain research is often hampered by peptide liabilities or inconsistent potency. PA-9 solves this with a validated, drug-like scaffold. - Only non-peptide PAC1 antagonist with >100-fold selectivity over VPAC1/VPAC2, ensuring specific target engagement. - Essential reference scaffold for all subsequent orally bioavailable derivatives (e.g., PA-915), critical for SAR continuity. - Validated in vivo: Complete blockade of PACAP-induced mechanical allodynia via intrathecal administration. Standard stock available for immediate dispatch.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
CAS No. 1436004-46-4
Cat. No. B609817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA-9
CAS1436004-46-4
SynonymsPA-9;  PA 9;  PA9; 
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4
InChIInChI=1S/C17H18N6O2/c24-15-7-11(17(25)19-6-5-12-8-18-10-20-12)9-23(15)16-13-3-1-2-4-14(13)21-22-16/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,25)(H,21,22)
InChIKeyWWPHFXOMYQJGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PA-9 (CAS 1436004-46-4) – First-in-Class Small-Molecule PAC1 Receptor Antagonist


N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (PA-9) is a small-molecule, non-peptide antagonist of the pituitary adenylate cyclase-activating polypeptide (PACAP) type I (PAC1) receptor [1]. Identified through in silico screening and validated in vitro and in vivo, PA-9 is the first small-molecule PAC1 receptor antagonist ever reported, establishing a novel chemical class distinct from all previous peptide-based PAC1 antagonists [2].

First small-molecule non-peptide PAC1 receptor antagonist
Enables PAC1-specific cAMP and CREB signaling studies
Foundation scaffold for oral PAC1 antagonist development

Why Generic Substitution of PAC1 Antagonists Fails Without PA-9


PAC1 receptor antagonists vary dramatically in potency, molecular nature, selectivity, and in vivo efficacy. Peptide-based antagonists such as PACAP 6-38 exhibit sub-micromolar IC50 values (~30 nM) and possess inherent peptide liabilities (proteolytic instability, poor CNS penetration), while even small-molecule follow-ons like PA-8 show differential potency and are not interchangeable with PA-9 in all assay systems . Furthermore, PA-9 serves as the essential scaffold from which all subsequent orally bioavailable derivatives (e.g., compound 3d/PA-915) were developed; without PA-9, the chemical starting point for these advanced leads would not exist [1].

Peptide-based PAC1 antagonists (e.g., PACAP 6‑38)
Proteolytic instability and limited CNS penetration may not replicate small‑molecule pharmacology
Small‑molecule analog PA‑8
Different potency and selectivity profile; assay‑response context may not transfer directly
Generic PAC1 antagonist replacement
PA‑9 is the essential chemical starting point for oral derivatives; substitution loses SAR continuity

Quantitative Evidence Differentiating PA-9 from PAC1 Antagonist Analogs


PA-9 Demonstrates Sub-Nanomolar to Low-Nanomolar Potency Against PAC1 Receptor-Driven cAMP Elevation

PA-9 inhibits PACAP-induced cAMP elevation with an IC50 of 5.6 nM in PAC1-expressing CHO cells, representing a 5.4-fold improvement over the peptide antagonist PACAP 6-38 (IC50 30 nM) and a 2.8-fold lower potency than the related small molecule PA-8 (IC50 2.0 nM), positioning PA-9 as an intermediate-potency tool with a distinct pharmacological profile [1].

cAMP inhibition potency
Head‑to‑head
PA‑9 IC50 = 5.6 nM
PACAP 6‑38 = 30 nM
PA‑8 = 2.0 nM
Reported potency context in PAC1‑expressing CHO cells
5.4‑fold vs. peptide; 2.8‑fold less potent than PA‑8
PAC1 antagonist cAMP inhibition IC50

PA-9 Exhibits Selective Antagonism at PAC1 Receptors Over VPAC1 and VPAC2

In contrast to peptide antagonists like PACAP 6-38 which exhibit cross-reactivity with VPAC1/VPAC2 receptors (IC50 values of 600 nM and 40 nM, respectively), PA-9 dose-dependently inhibited CREB phosphorylation only in PAC1-expressing CHO cells and showed no activity at VPAC1 or VPAC2 receptors, demonstrating a >100-fold selectivity window for the intended target [1].

Receptor selectivity
Head‑to‑head
PA‑9: PAC1‑selective
No VPAC1/VPAC2 activity
>100‑fold window
Supports receptor‑subtype selectivity interpretation
PACAP 6‑38 cross‑reacts with VPAC1/VPAC2
receptor selectivity PAC1 VPAC1 VPAC2

PA-9 Demonstrates In Vivo Efficacy in Reversing PACAP-Induced Mechanical Allodynia

Intrathecal administration of PA-9 completely blocked the induction of PACAP-induced aversive responses and mechanical allodynia in mice, establishing in vivo functional antagonism at the spinal level [1]. While its derivative compound 3d (PA-915) later showed superior potency and oral bioavailability, PA-9 remains the foundational molecule that validated the PAC1 receptor as a druggable target for pain and anxiety disorders [2].

In vivo target engagement
Head‑to‑head
PA‑9: complete blockade of PACAP‑induced allodynia (intrathecal)
Reported in vivo target‑engagement endpoint
Mouse model; foundational efficacy benchmark
neuropathic pain mechanical allodynia in vivo efficacy

PA-9 Exhibits Fast-Acting Anxiolytic Effects in Acute Stress Models

In a mouse acute restraint stress model, a single acute dose of PA-9 produced a statistically significant reduction in anxiety-like behaviors, an effect that was observed within a short timeframe and without the delayed onset typical of conventional antidepressants like fluoxetine [1]. The closely related derivative PA-915 also showed fast-acting anxiolytic effects, but PA-9 remains the prototype molecule that established this novel therapeutic application for PAC1 antagonism [2].

Behavioral pharmacology
Head‑to‑head
PA‑9: fast reduction in anxiety‑like behaviors (single dose)
Fluoxetine: no acute effect
Reported behavioral endpoint response in stress model
Acute restraint stress; elevated plus maze
anxiety stress anxiolytic behavioral pharmacology

PA-9 Scaffold Enables Orally Bioavailable Derivatives with Enhanced In Vivo Potency

Structure-activity relationship (SAR) studies based on the PA-9 scaffold led to the discovery of compound 3d (PA-915, CAS 2305204-24-2), which exhibited improved antagonistic activities and, critically, oral bioavailability [1]. While PA-9 itself lacks oral activity, its core structure served as the essential template for iterative optimization, underscoring its irreplaceable role as a chemical starting point [2].

Scaffold for oral derivatives
Reported
PA‑9: not orally active
Derivative 3d (PA‑915): oral bioavailability achieved
Reported scaffold enabling oral bioavailability development
Indispensable starting point for SAR optimization
oral bioavailability drug development scaffold structure-activity relationship

Optimal Research Applications for PA-9 (CAS 1436004-46-4)


In Vitro Validation of PAC1-Mediated cAMP and CREB Signaling

Employ PA-9 at concentrations between 0.1–100 nM in PAC1-expressing CHO cells to confirm PAC1 receptor-specific antagonism of cAMP elevation (IC50 = 5.6 nM) and CREB phosphorylation. The >100-fold selectivity over VPAC1/VPAC2 ensures that observed effects are attributable solely to PAC1 blockade [1].

In Vivo Spinal Pain Models Requiring Intrathecal PAC1 Antagonism

For studies of PACAP-induced mechanical allodynia or spinal nociceptive transmission, administer PA-9 intrathecally (dose range as per literature) to achieve complete blockade of allodynic responses. PA-9 provides a well-characterized, non-peptide control for experiments evaluating novel PAC1 antagonists [1].

Acute Stress and Anxiety Behavioral Pharmacology

Use PA-9 as a fast-acting chemical probe in rodent acute restraint stress paradigms. A single acute dose can rapidly attenuate anxiety-like behaviors, offering a distinct temporal profile compared to chronic fluoxetine treatment and enabling the study of PAC1 in stress-related neurobiology [1].

Structure-Activity Relationship (SAR) Studies for Oral PAC1 Antagonist Development

Utilize PA-9 as the core scaffold for medicinal chemistry optimization. The indazole-pyrrolidine-imidazole framework of PA-9 has been successfully modified (e.g., 7-chloro substitution) to yield orally bioavailable derivatives such as compound 3d/PA-915, making PA-9 the essential reference compound for any PAC1 antagonist SAR program [1].

Application
Selection Property
Validation Focus
PAC1 receptor signaling studies
PAC1‑selective cAMP inhibition
cAMP / CREB pathway endpoints
Spinal nociception model studies
In vivo PAC1 target engagement
Mechanical allodynia endpoints
Acute stress behavioral studies
Fast‑onset behavioral response
Anxiety‑like behavior endpoints
PAC1 antagonist SAR programs
Core indazole‑pyrrolidine scaffold
Oral bioavailability optimization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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